![molecular formula C13H19ClN2O3 B2755842 (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride CAS No. 1279026-90-2](/img/structure/B2755842.png)
(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride
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Overview
Description
(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride, commonly known as CBZ-HMP, is a synthetic amino acid derivative of pyrrolidine. It is widely used in scientific research, particularly in the fields of biochemistry and pharmacology, due to its ability to modulate various biological activities. CBZ-HMP has a variety of biochemical and physiological effects on cells, and its use in laboratory experiments has numerous advantages and limitations. Finally, we will discuss some potential future directions for research involving CBZ-HMP.
Scientific Research Applications
Precursor Synthesis for Radiolabeled Tracers
The compound is used in the synthesis of radiolabeled tracers, specifically (2S,4S)4– [18F]FPArg . This tracer is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . The synthesis and radiolabeling yield of this tracer have been improved by adjusting the sequence of the synthetic steps .
Glioma Imaging
(2S,4S)4– [18F]FPArg, synthesized using “(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride” as a precursor, has been applied in glioma imaging . The tracer can penetrate the blood-brain barrier and image gliomas with high contrast . This makes it a promising tool for the diagnosis and efficacy evaluation of clinical glioma .
Tumor Cell Growth and Reproduction
Amino acids, including (2S,4S)4– [18F]FPArg, are the second largest source of energy for tumor cell growth and reproduction . They are taken up by tumor cells and tissues, which express amino acid transporters abnormally .
Chiral Separation
Chiral separation is a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds . Although not directly mentioned, it’s plausible that “(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride”, being a chiral compound, could be involved in such research.
Mechanism of Action
Target of Action
The primary target of (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is Factor B . Factor B is a positive regulator of the alternative complement pathway, where it activates C3 convertase and subsequently C5 convertase .
Mode of Action
The compound interacts with its target, Factor B, by binding to it . This binding regulates the cleavage of C3, the generation of downstream effectors, and the amplification of the terminal pathway .
Biochemical Pathways
The compound affects the alternative complement pathway . This pathway is of particular importance in conditions like paroxysmal nocturnal hemoglobinuria (PNH), where one of the disease hallmarks is the mutation of the PIGA gene . Due to this mutation, all progeny erythrocytes lack the glycosyl phosphatidylinositol–anchored proteins that normally protect blood cells against the alternative complement pathway .
Pharmacokinetics
The pharmacokinetics of (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride have been studied in both healthy volunteers and in patients with PNH, with and without concurrent anti-C5 treatment . The pharmacokinetics of the compound are similar in Japanese and White healthy volunteers .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of both terminal complement-mediated intravascular hemolysis and complement 3-mediated extravascular hemolysis . This results in a reduction of the symptoms associated with conditions like PNH .
properties
IUPAC Name |
benzyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVANPPTBNGFRW-FXMYHANSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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